molecular formula C9H6Cl2 B2397190 1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene CAS No. 41412-82-2

1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene

Cat. No.: B2397190
CAS No.: 41412-82-2
M. Wt: 185.05
InChI Key: OJWYJCGHBRRDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene (CAS 41412-82-2) is a chlorinated aromatic compound with the molecular formula C₉H₆Cl₂ and a molecular weight of 185.05 g/mol . Its structure comprises a benzene ring substituted with a chlorine atom at the para position and a 3-chloropropynyl group (–C≡C–CH₂Cl) at the opposing position. The compound exists as a pale yellow oil under ambient conditions and is stored at room temperature . Its IUPAC name reflects the alkyne functionality and dual chlorine substituents.

Properties

IUPAC Name

1-chloro-4-(3-chloroprop-1-ynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWYJCGHBRRDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-iodobenzene with 3-chloroprop-1-yne in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction Reactions: Reduction can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

Scientific Research Applications

1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene has been investigated for various applications:

1. Chemistry:

  • Intermediate in Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Reactivity Studies: Its chlorinated structure allows it to participate in diverse chemical reactions, including substitution and oxidation.

2. Biology:

  • Bioactive Compound: Research indicates potential antimicrobial and anticancer properties. Its interaction with biological targets may inhibit specific pathways relevant to disease processes.
  • Enzyme Mechanism Studies: It is used to probe enzyme activities due to its reactive functional groups.

3. Medicine:

  • Therapeutic Potential: Studies have explored its efficacy in drug discovery, particularly for anticancer agents. In vitro studies show that it can induce apoptosis in cancer cell lines.
  • Antimicrobial Activity: It has demonstrated significant activity against various bacterial strains.

4. Industry:

  • Production of Specialty Chemicals: Utilized in the synthesis of polymers and other industrial chemicals due to its reactive alkyne functional group.
  • Material Science Applications: It may be involved in the development of new materials with desirable properties.

Case Studies

Several notable studies have explored the applications of this compound:

Study on Antimicrobial Activity:
Research indicated that this compound significantly reduced bacterial viability in treated samples compared to controls, showcasing its potential as an antimicrobial agent.

Antitumor Research:
In vitro studies demonstrated that certain analogs could inhibit the proliferation of cancer cell lines through mechanisms linked to apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, its ability to form covalent bonds with nucleophilic sites in proteins can result in the inhibition of enzyme activity.

Comparison with Similar Compounds

1-(3-Chloroprop-1-yn-1-yl)-4-methylbenzene

  • Molecular Formula : C₁₀H₉Cl
  • Molecular Weight : 164.63 g/mol
  • Key Differences : Replaces the para-chlorine with a methyl group, reducing polarity and steric hindrance. The methyl group enhances lipophilicity (logP ≈ 3.68) compared to the target compound .
  • Synthesis: Likely involves Sonogashira coupling or alkyne alkylation, similar to the target compound.

1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene

  • Molecular Formula : C₁₀H₅ClF₃O
  • Molecular Weight : 234.60 g/mol
  • Key Differences : The trifluoromethoxy (–OCF₃) group introduces strong electron-withdrawing effects, increasing electrophilicity and resistance to nucleophilic attack compared to the target compound .

Halogenation and Chain Length Variations

1-Chloro-4-(2-chloro-2-methylpropyl)benzene (3d)

  • Molecular Formula : C₁₀H₁₁Cl₂
  • Molecular Weight : 193.10 g/mol
  • Key Differences : Contains a branched chloroalkyl group (–CH(CH₃)CH₂Cl) instead of the propargyl chain. Synthesized via hydrohalogenation of alkenes using B(C₆F₅)₃ catalyst (92% yield) .
  • Reactivity : Less reactive toward cross-coupling reactions due to the absence of an alkyne moiety.

1-Chloro-4-(2-fluoropropyl)benzene (F2)

  • Molecular Formula : C₉H₉ClF
  • Molecular Weight : 156.62 g/mol
  • Characterized by distinct ¹⁹F NMR signals (δ ≈ –120 ppm) .

Aromatic and Alkyne-Functionalized Derivatives

1-Chloro-4-(phenylethynyl)benzene

  • Molecular Formula : C₁₄H₉Cl
  • Molecular Weight : 212.68 g/mol
  • Key Differences : A phenyl-ethynyl group (–C≡C–Ph) increases conjugation and aromaticity, enhancing UV absorption properties. Used in catalytic hydrogenation studies .

1-Chloro-4-[(4-nitrophenoxy)methyl]benzene (3k)

  • Molecular Formula: C₁₃H₁₀ClNO₃
  • Molecular Weight : 263.68 g/mol
  • Key Differences: A nitrophenoxy (–O–C₆H₄–NO₂) substituent introduces redox-active functionality. Synthesized via Mitsunobu reaction (HRMS confirmed) .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Physical State
This compound C₉H₆Cl₂ 185.05 Propargyl chloride Oil
1-(3-Chloropropynyl)-4-methylbenzene C₁₀H₉Cl 164.63 Methyl Oil
1-Chloro-4-(2-chloroethyl)benzene C₈H₈Cl₂ 175.06 Chloroethyl Yellow oil
DDE (Dichlorodiphenyldichloroethylene) C₁₄H₈Cl₄ 318.03 Chlorinated ethenyl Solid

Biological Activity

1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene, also known as 1-(3-chloroprop-1-yn-1-yl)-4-methylbenzene, is an organic compound notable for its potential biological activities, particularly in drug discovery and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C9H7Cl
  • Molecular Weight: 150.61 g/mol
  • Appearance: Colorless to pale yellow liquid
  • Density: Approximately 1.096 g/mL at 25°C

The compound features a benzene ring with a chloropropynyl group, contributing to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied as a potential inhibitor of heat shock protein 90 (Hsp90), which is crucial for cancer cell proliferation and survival. Inhibition of Hsp90 can destabilize several oncogenic client proteins, making it a viable target for cancer therapy.

Key Findings:

  • Mechanism of Action: The compound interacts with Hsp90, leading to the destabilization of cancer-promoting proteins.
  • Binding Affinity: Studies have shown that structural modifications can enhance its inhibitory activity against Hsp90.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although detailed mechanisms and specific targets remain to be fully elucidated .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has also been investigated for:

  • Antioxidant properties , which may contribute to its overall therapeutic potential .
  • Interaction with biochemical pathways related to oxidative stress and inflammation.

Synthesis and Evaluation

Various synthesis methods have been reported for producing this compound. These methods often involve the reaction of chlorinated compounds with alkyne derivatives under specific conditions to yield the target compound in varying yields.

Example Synthesis Method:

YieldReaction ConditionsDescription
16%Ethyl acetate; N,N-dimethyl-formamideReaction involving sodium hydride and chlorinated alkynes .

Comparative Studies

Comparative studies have highlighted the uniqueness of this compound relative to similar compounds like cinnamyl chloride and other chlorinated benzenes. The presence of the chloropropynyl group imparts distinct chemical properties that enhance its biological activity compared to structurally similar compounds without this functional group .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Molecular Targets:

  • Enzymes: The compound can inhibit or activate enzymes involved in critical cellular pathways.

Pathways Involved:

  • It influences pathways related to cell signaling, oxidative stress responses, and inflammatory processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.